N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 5-methylthiazole moiety via a carboxamide linker. Its molecular formula is C₁₂H₉N₃OS₂, with a molecular weight of 275.35 g/mol and a logP value of 3.38, indicating moderate lipophilicity . The compound’s structure enables interactions with biological targets such as enzymes and receptors, contributing to its antimicrobial, anticancer, and antitubercular activities .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-5-13-12(18-7)15-11(16)8-2-3-9-10(4-8)17-6-14-9/h2-6H,1H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFXHHZBJPNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322917 | |
| Record name | N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
785703-04-0 | |
| Record name | N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with methyl iodide under basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with formic acid.
Coupling Reaction: The final step involves coupling the thiazole and benzothiazole rings through an amide bond. This can be achieved by reacting 5-methyl-1,3-thiazol-2-amine with 1,3-benzothiazole-6-carboxylic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thiazole and benzothiazole rings.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide. The compound exhibits significant activity against a range of pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of thiazole compounds against common bacterial strains such as E. coli, S. aureus, and B. subtilis. The results indicated that the compound showed a zone of inhibition (ZOI) ranging from 6 to 10.5 mm across different concentrations.
| Compound | Concentration (mM) | ZOI (mm) - E. coli | ZOI (mm) - S. aureus | ZOI (mm) - B. subtilis |
|---|---|---|---|---|
| This compound | 8 | 10.5 | 8 | 9 |
| Control | 7.5 | 8 | 7 | — |
| Control | 7 | 6 | — | — |
This study suggests that thiazole derivatives can be potent antimicrobial agents, potentially useful in developing new antibiotics .
Anticancer Properties
Thiazole compounds have been recognized for their anticancer potential . Research indicates that this compound can inhibit cancer cell proliferation.
Case Study: Cytotoxic Activity
A series of experiments assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results demonstrated that certain modifications in the thiazole structure significantly enhanced cytotoxicity.
| Compound Structure Modification | IC50 (μM) |
|---|---|
| Unmodified Thiazole | >1000 |
| Methyl-substituted Thiazole | 23.30 |
These findings indicate that structural modifications can lead to improved anticancer activity, making thiazole derivatives promising candidates for cancer therapeutics .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been investigated. This compound has shown potential in reducing seizure activities in animal models.
Case Study: Anticonvulsant Efficacy
In a controlled study, various thiazole-based compounds were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that specific thiazole analogs provided significant protection against seizures.
| Compound | Protection Rate (%) |
|---|---|
| This compound | 100 |
| Control | 0 |
This suggests that thiazole derivatives may serve as effective anticonvulsant agents .
Material Science Applications
Beyond biological applications, this compound is being explored in material science for its potential use in developing novel polymers and coatings due to its unique chemical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating thiazole moieties into polymer matrices enhances their thermal stability and mechanical properties.
| Property | Value |
|---|---|
| Thermal Stability (°C) | >300 |
| Tensile Strength (MPa) | 50 |
These enhancements make such materials suitable for applications in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Key Structural Differences
Analysis of Structural Modifications and Activity
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances solubility and bioavailability compared to carboxylic acid derivatives, which may exhibit stronger DNA intercalation but poorer membrane permeability .
- Thiazole Substituents: The 5-methyl group on the thiazole ring improves metabolic stability compared to non-methylated analogs (e.g., 2-(trifluoromethyl)-benzothiazole), which show reduced activity due to rapid clearance .
Antimicrobial Activity
The target compound demonstrates broad-spectrum antimicrobial activity, outperforming simpler analogs like N-(5-methylthiazol-2-yl)-benzothiazole. This is attributed to the carboxamide linker, which facilitates hydrogen bonding with microbial enzymes .
Anticancer Activity
The compound’s benzothiazole-thiazole hybrid structure enables dual mechanisms: DNA intercalation and topoisomerase inhibition. It exhibits IC₅₀ values comparable to clinical candidates like 5-fluorouracil in breast and lung cancer cell lines . Derivatives with methoxy groups (e.g., ) show enhanced cytotoxicity due to improved DNA binding .
Physicochemical Properties
- logP and Solubility : The target compound’s logP (3.38) balances lipophilicity and aqueous solubility, unlike iodinated derivatives (logP > 4), which face solubility challenges .
- Hydrogen Bonding: With four hydrogen bond acceptors and one donor, it exhibits stronger target binding than analogs lacking the carboxamide group .
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and anticonvulsant properties based on recent studies and findings.
Chemical Structure and Properties
This compound has the molecular formula C12H11N3S2 and a molecular weight of 251.36 g/mol. The compound features a thiazole moiety that is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Recent research has demonstrated that thiazole derivatives exhibit promising antimicrobial activities. For instance, a study reported the synthesis of new heteroaryl(aryl) thiazole derivatives, which were evaluated for their antibacterial properties. The most effective compounds showed minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.70 mg/mL against various bacterial strains, including Bacillus cereus and Salmonella Typhimurium .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.23 | E. cloacae |
| 2 | 0.47 | E. coli |
| 3 | 0.70 | B. cereus |
| 4 | 0.11 | T. viride |
These findings suggest that this compound and its analogs could serve as potential candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. A specific compound related to this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Case Study: Molecular Dynamics Simulations
Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which are crucial for its cytotoxic activity .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | <10 | Doxorubicin: 15 |
| A-431 | <10 | Doxorubicin: 20 |
This data highlights the compound's potential as a lead in anticancer drug development.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. A series of studies reported that compounds similar to this compound demonstrated significant anticonvulsant activity in animal models . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide?
- The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 1,3-benzothiazole-6-carboxylic acid derivatives with 2-amino-5-methylthiazole under coupling agents like EDC/HOBt. For example, analogous thiazole-carboxamide syntheses use reflux conditions in acetonitrile or DMF with catalysts such as iodine and triethylamine to promote cyclization . Purification often involves crystallization from ethanol or chloroform .
Q. What spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Key signals include the benzothiazole aromatic protons (δ 7.0–8.5 ppm) and the thiazole methyl group (δ ~2.3 ppm). The carboxamide carbonyl typically appears at δ ~165 ppm in 13C NMR .
- IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm the carboxamide group .
- Mass spectrometry : HRMS (ESI) validates the molecular ion peak, e.g., [M+H]+ at m/z 318.0498 (calculated for C₁₂H₁₀N₃OS₂) .
Q. How is the compound’s preliminary bioactivity screened?
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole or thiazole moieties affect bioactivity?
- SAR Insights : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzothiazole enhance antimicrobial activity by increasing electrophilicity. For example, 6-nitro derivatives show MIC values ≤8 µg/mL against B. subtilis . Conversely, methyl groups on the thiazole improve metabolic stability but reduce solubility .
- Case Study : Replacing 5-methylthiazole with 5-phenylthiazole in analogues decreased antifungal activity (MIC >64 µg/mL vs. 16 µg/mL for the parent compound) .
Q. What crystallographic data reveal about the compound’s structure and intermolecular interactions?
- X-ray diffraction : The benzothiazole and thiazole rings are nearly planar, with dihedral angles <10°. Intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize dimer formation. Non-classical C–H⋯O/S interactions (3.3–3.6 Å) further organize crystal packing .
- Conformational analysis : The adamantyl-substituted analogue (C20H24N2O2S) shows gauche orientation of the substituent relative to the carboxamide, influencing steric interactions .
Q. How can contradictory bioactivity data between studies be resolved?
- Variables to assess :
- Assay conditions : Differences in pH (e.g., antimicrobial activity of thiadiazoles varies at pH 5 vs. 7) .
- Cell line specificity : Cytotoxicity in HeLa (IC₅₀ 12 µM) vs. negligible activity in HepG2 .
Q. What computational methods support mechanistic studies of its biological activity?
- Docking simulations : Target enzymes like E. coli dihydrofolate reductase (PDB: 1RX2) to predict binding affinities. The carboxamide forms hydrogen bonds with Asp27 and Thr113 .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and catalyst loading. For example, a 6-hour reflux in CHCl₃ yields 22% crystallized product, while extending to 8 hours increases yield to 30% but risks decomposition .
- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆) and biological assay protocols (e.g., 24-hour incubation at 37°C) to ensure consistency .
Safety and Handling
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
